Journal Name:Journal of Rubber Research
Journal ISSN:1511-1768
IF:1.3
Journal Website:https://www.springer.com/materials/special+types/journal/42464
Year of Origin:1998
Publisher:
Number of Articles Per Year:19
Publishing Cycle:Quarterly
OA or Not:Not
Attitudes and beliefs of French consumers towards innovative food products that mix dairy and plant-based components
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-04-08 , DOI: 10.1016/j.ijgfs.2023.100725
Reducing consumption of animal-based protein in favor of plant-based protein in Western diets could be a way to mitigate the pressure of our diet on the environment. However, consumers may find it challenging to re-balance their diet. In particular, milk substitution seems difficult to some consumers, for nutritional and sensory reasons. New products that mix dairy- and plant-based components could be an opportunity to gradually familiarize consumers with plant-based products characteristics. In the present study, attitudes and expectations of French participants toward such dairy and plant-based mixed products were studied through the implementation of online Check-All-That-Apply (CATA) questionnaires using images of fictional mixed products. Participants responded to a single-item food choice questionnaire (SI-FCQ) and a socio-demographic questionnaire. Three profiles were found according to their criteria of food choice. The attitudes and beliefs of participants toward mixed products depended on both the nature of the plant component of the mixed products, and the profile of participants regarding SI-FCQ answers. Mixed dairy and plant-based products may be considered as more than a combination of both ingredients, and even globally as a new object. This opens new perspectives on eating habit changes.
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Changing crops, changing diets: Consumers’ purchase intention of Sicilian tropical fruits
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.ijgfs.2023.100777
The rising global consumption patterns and the impact of climate change have contributed to the growing production and consumption of tropical fruits. In response, agricultural practices in Mediterranean regions have adapted to cultivate tropical fruits locally, leading to a burgeoning culinary and gastronomic interest in these fruits. Based on a study of Sicilian consumers (N = 511), this paper aims to analyze the purchase intention and consumption frequencies and usage patterns of Sicilian tropical fruits in order to meet new consumers’ needs in post-modern societies. This work contributes to the understanding of consumer demand as it is so important for local producers to develop more accurate strategies to support possible expansion of tropical fruits both in Sicilian gastronomy and for cultivation where agronomic conditions are favorable. Results reveal that consumers are willing to pay more for products which have a quality certification and a local origin. While tropical fruits production and consumption is increasing in Mediterranean regions, they also contribute to the identification of the territory.
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Effect of sourdough prepared with the combination of chickpea and carob on bread properties
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-05-24 , DOI: 10.1016/j.ijgfs.2023.100753
This study investigated the quality attributes of wheat bread made from chickpea-carob sourdough (CCS). Four types of dough formulations were prepared by adding 0 (2% yeast added) (control), 10, 20, and 30% CCS (based on the weight of wheat flour). The bread samples' physical properties, proximate composition, antioxidant properties, mold count, and sensory attributes were investigated. An increase in the CCS amount caused an increase in the ash content, protein content, total antioxidant capacity, and total acidity. The loaf-specific volumes were measured as 2.85, 3.45, 3.49, and 3.29 cm3/g for 10%, 20%, 30% CCS added, and control samples (yeast-leavened bread), respectively. Furthermore, CCS addition decreased the mold count from 0.5 to 1.5 log cfu/g compared to the control sample after 3, 6, and 9 days of storage time. CCS addition to bread formulations did not affect the sensory attributes significantly (p < 0.05). The results suggest that the CCS can be used to improve bread's nutritional and functional properties.
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Food waste environmental impact assessment as leverage to better guide restaurants toward improving their sustainability
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-05-13 , DOI: 10.1016/j.ijgfs.2023.100742
Food waste (FW) reduction plays a major role in achieving a sustainable food system since significant environmental impacts are associated with its generation. However, there is a lack of research aiming at quantifying its environmental impacts, especially in the foodservice industry. This paper aims to present, through a concrete exemple, a methodological approach based on life cycle assessment (LCA) allowing to highlight hot spots of FW in a restaurant based on environmental impacts. Foods discarded by an independent restaurant were quantified and categorized by performing a three-level waste composition analysis. An LCA was used to estimate FW environmental impacts under a cradle-to-grave approach. The impact categories of climate change, ecosystem quality, human health and fossil and nuclear energy use were used. In addition, a sensitivity analysis was performed to estimate the impact of several FW treatment methods. An important outcome of this study relates to quantifying the environmental impacts of 137 food items according to the four above-mentioned impact categories. The results suggest that the assessment of FW with only weight quantification is insufficient and should be completed by LCA data in order to target FW with high environmental impact. As for the restaurant under study, it was measured that approximately one-fifth of the food purchased was discarded. It has also been identified that reducing FW has great potential as it could reduce up to 17% of its environmental impacts associated with food. The hot spots that emerged are the meat and sea products categories. From these results, it is possible to develop strategies allowing the effective reduction of the environmental impacts associated with the FW from the restaurant under study.
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“Preducing” food waste in multiple cultural realms
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-05-24 , DOI: 10.1016/j.ijgfs.2023.100745
The kitchen is a gendered realm dominated by masculine culture, but some female chefs challenge this norm by introducing soft skills. This paper conceptualizes the multilayered cultural realm of food waste management in professional kitchens and pinpoints the critical role of individual gender traits of chefs in food prevention and reduction (‘preduction’). The paper outlines directions for future research on the gender-related position of chefs.
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Dry cured low-fat rabbit sausage: A much healthier disruptive food that enhances rabbit meat consumption
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-06-21 , DOI: 10.1016/j.ijgfs.2023.100765
The main objective of this research was to develop a fuet from rabbit meat with reduced fat and salt content to encourage rabbit consumption and to find out consumer preference for this innovative food compared to retail fuet. Two products were designed: F5, containing fat and F4, where fatty tissue was substituted by konjac gum. In both, salt was partially substituted by KCl. These products, in comparison to commercial ones (pork, chicken and turkey), showed a reduction of at least 40% in the total energy value while protein raised on average 57.81% because of the lower fat content of rabbit and konjac gum use. In addition, there was a decrease in the salt content of approximately 19.50%. The above represents a huge competitive advantage for these new products from a nutritional point of view. The rabbit fuets were characterised by a spicy taste, slightly sour smell, and succulence, lower than in commercial fuets. It could be concluded that the rabbit fuet had a higher protein and lower fat and salt content than commercial fuets. However, they were less juicy and less succulent and therefore consumers preferred the commercial ones. The use of konjac gum does not seem to have any effect on this type of cured product.
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Physicochemical, nutritional, phytochemical properties and antioxidant activity of edible Astraeus odoratus mushrooms: Effects of different cooking methods
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-05-18 , DOI: 10.1016/j.ijgfs.2023.100743
Herein, we investigated the effects of various cooking methods (steaming, boiling, roasting, grilling, and microwaving) on the color parameter, physicochemical characteristics, nutritional value, phytochemical compositions, and antioxidant activity of edible Astraeus odoratus mushrooms. In general, the lowest L* value but the highest a* and Browning index (BI) were obtained in the grilled mushrooms. Additionally, the proximate composition significantly changed after cooking. Higher protein content (17.58% dry basis) was observed after grilling. Boiling resulted in the mushroom's lowest total phenolic content (278.43 mg GAE/100 g dw), total flavonoid content (89.17 mg CE/100 g dw), and phenolic compound levels (gallic acid: 6.34 mg/100 g dw, p-hydroxybenzoic acid: 105.76 mg/100 g dw), while grilling and roasting resulted in higher values for those components. As expected, the antioxidant activity of boiled, steamed, and microwaved samples decreased compared with uncooked mushrooms in the range of 8.62–64.68 mg AA/100 g dw. However, the antioxidant activities of grilled and roasted samples were retained and/or increased by 2.59–20.78%. This study suggested that differing cooking methods of the mushrooms cause distinct changes in the nutritional quality, phytochemical content, and antioxidant activity. The overall results propose that grilling appears the best cooking method to retain nutrients in edible A. odoratus mushrooms.
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Kombucha and kefir fermentation dynamics on cashew nut beverage (Anacardium occidentale L.)
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.ijgfs.2023.100778
Plant-based beverages are often poor in nutrients, and fermentation can be a tool to solve this issue. This work aimed to study the fermentation kinetics and symbiotic potential of kefir and kombucha in cashew nut beverages (CNB). Three samples were formulated with CNB, and each sample received a different inoculum: 100% kefir, 50/50% kefir, kombucha, and 100% kombucha. They fermented for 72 h at 28 °C, and aliquots were analyzed at different times. The mixed cultures did not influence the production of glucuronic acid, but it was more efficient in consuming oligosaccharides. No acute toxicity was reported with zebrafish, but open camp assay pointed to lower locomotor action in mixed and 100% kombucha samples, which suggests probiotic activity. The sugar contents got lower with time within the 50/50% sample. Fermented cashew nut-based beverages can be a healthy alternative to bring new flavors and textures to cashew nut based beverages, which can be explored in cooking and in the creation of new recipes.
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Use of monosodium glutamate as alternative to reduce sodium in cooking affects the physicochemical, phytochemical, and sensory attributes of pigmented and non-pigmented rice
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-07-16 , DOI: 10.1016/j.ijgfs.2023.100780
The increased consumption of processed foods makes diets more susceptible to high levels of sodium chloride (NaCl) and foods of low nutritional value. With this, the objective was to evaluate the influence of different contents of sodium chloride (NaCl) and monosodium glutamate (MSG) during the cooking of brown, black, and red rice, in order to reduce the concentration of NaCl in the rice preparation, since it toward public health concern. Replacing NaCl with 100% MSG in the preparation of pigmented and non-pigmented cooked rice resulted in reduced cooking time (up to 25.44%), rice hardness (up to 24.32%) and improved free phenolics. In addition, black rice showed an 8.60% increase in anthocyanins, while in red rice 55% of proanthocyanidins remained after cooking with 100% MSG. On the other hand, an increase in the content of leached compounds during cooking was mainly represented by amylose, proteins and proanthocyanidins. Regarding sensory attributes, MSG improved the appearance and texture, increasing the acceptability of cooked brown, black and red rice.
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Cooking changes agave flowers properties, including the bioaccessibility of bioactive compounds
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-05-19 , DOI: 10.1016/j.ijgfs.2023.100749
Agave flowers are of great importance in traditional Mexican cuisine due to their flavor and nutritional properties. In this study, we evaluated the effect of three cooking methods: stir-fry, boiling, and steaming on the physicochemical, bioactive, and antioxidant properties of Agave salmiana flowers. Additionally, we evaluated the bioaccessibility of the bioactive compounds. Overall, cooking methods decreased (p<0.05) up to 35% of the physicochemical properties and up to 60% of the bioactive compounds and antioxidant capacity of agave flowers. However, steaming was the method that best preserved the physicochemical and functional properties of the flowers—furthermore, stir-fry increased (p<0.05) up to 52% the bioaccessibility of chlorophyll and carotenoids. Our results contribute to selecting the cooking method that best preserves the properties of agave flowers when used as an ingredient in developing dishes and processed products.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 POLYMER SCIENCE 高分子科学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
22.10 8 Science Citation Index Expanded Not
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https://www.springer.com/materials/special+types/journal/42464